3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
説明
The compound 3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 1,3,4-thiadiazole core substituted at position 2 with a benzamide group (bearing a nitro group at the meta position) and at position 5 with a thioether-linked ethyl chain terminating in a ketone and an m-tolylamino moiety. This structure combines electron-withdrawing (nitro) and hydrophobic (m-tolyl) groups, which may influence its physicochemical properties and biological interactions.
特性
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S2/c1-11-4-2-6-13(8-11)19-15(24)10-28-18-22-21-17(29-18)20-16(25)12-5-3-7-14(9-12)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBQPHZEGDTCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to a class of 1,3,4-thiadiazole derivatives with diverse substituents. Below is a comparative analysis with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
The m-tolylamino moiety offers hydrophobicity, contrasting with the heterocyclic thiazolylamino () or polar cyclohexylamino groups (), which may affect membrane permeability or target binding .
Biological Activity Trends: Compounds with nitro groups (e.g., 7e in ) exhibit anticancer activity via pro-apoptotic mechanisms, suggesting the target compound may share similar properties .
Synthetic Methodologies :
- The target’s thioether linkage likely follows protocols analogous to , where ethyl bromoacetate reacts with thiol-containing intermediates .
- Amide coupling (e.g., benzamide attachment) is commonly achieved using DCC/HOBt () or direct condensation () .
m-Tolyl’s hydrophobicity may enhance logP values relative to more polar analogs (e.g., thiazole derivatives in ) .
Q & A
Basic: What are the optimized synthetic routes and critical reaction parameters for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:
- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2: Introduction of the 2-oxo-2-(m-tolylamino)ethylthio moiety through nucleophilic substitution, requiring controlled pH (7–8) and anhydrous solvents (e.g., DMF or THF) .
- Step 3: Coupling with 3-nitrobenzamide using carbodiimide-based coupling agents (e.g., EDC or DCC) in the presence of a catalyst like DMAP .
Key Optimization Strategies:
- Temperature Control: Maintain 0–5°C during coupling to minimize side reactions .
- Solvent Choice: Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Purification: Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from methanol .
Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies protons and carbons in the thiadiazole ring (δ 7.8–8.2 ppm for aromatic protons) and the m-tolylamino group (δ 2.3 ppm for methyl) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- Infrared Spectroscopy (IR): Confirms amide C=O stretching (~1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 488.05) .
- X-ray Crystallography: Resolves 3D conformation using SHELX software; critical for confirming dihedral angles between the benzamide and thiadiazole planes .
Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer:
Discrepancies (e.g., unexpected NOE correlations vs. crystal packing effects) require:
Multi-technique Validation: Cross-check NMR data with XRD results to distinguish dynamic solution-state behavior from static crystal structures .
Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
Temperature-Dependent NMR: Probe conformational flexibility by varying measurement temperatures (e.g., 25°C to −40°C) .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Antimicrobial Screening:
- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Anticancer Activity:
- MTT Assay: Assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition:
- Kinase/Protease Assays: Use fluorogenic substrates to measure inhibition of target enzymes (e.g., EGFR kinase) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Functional Group Modification:
- Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance membrane permeability .
- Introduce heterocyclic substituents (e.g., imidazole) to improve target binding .
- Bioisosteric Replacement:
- Substitute the thiadiazole ring with 1,2,4-triazole to assess impact on solubility and activity .
- Pharmacophore Mapping:
- Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the m-tolylamino group) .
Methodological: What computational approaches predict target interactions?
Methodological Answer:
- Molecular Docking:
- Dock the compound into active sites (e.g., tubulin or DNA topoisomerase II) using PDB structures (e.g., 1SA0) .
- Molecular Dynamics (MD):
- Simulate binding stability over 100 ns trajectories (GROMACS) to evaluate residence time and conformational changes .
- QSAR Modeling:
- Develop regression models (e.g., CoMFA) correlating substituent electronegativity with anticancer activity .
Data Analysis: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
Common Issues and Solutions:
| Issue | Solution | Reference |
|---|---|---|
| Incomplete activation | Use fresh EDC/HOBt and ensure anhydrous conditions | |
| Steric hindrance | Switch to bulkier coupling agents (e.g., DIC) | |
| Side reactions | Add 4-dimethylaminopyridine (DMAP) as a catalyst | |
| Poor solubility | Optimize solvent (e.g., DMF:DCM 1:1) |
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